(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and trifluoromethyl groups. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often involve heating the reaction mixture to around 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro, methoxy, and trifluoromethyl groups on the phenyl ring can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or alkenyl products.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in the development of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
Uniqueness
(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its substituents, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C8H7BF4O3 |
---|---|
Molecular Weight |
237.95 g/mol |
IUPAC Name |
[3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3 |
InChI Key |
PEXUVUPMXPQFNW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)F)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.